molecular formula C11H23BrO2Te B14335223 Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide CAS No. 111873-48-4

Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide

Cat. No.: B14335223
CAS No.: 111873-48-4
M. Wt: 394.8 g/mol
InChI Key: FERHQZQHHPKGOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide is an organotellurium compound with the molecular formula C11H24BrO2Te

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide typically involves the reaction of dibutyltellurium dichloride with 2-methoxy-2-oxoethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of any by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide can undergo various chemical reactions, including:

    Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chloride, iodide, alkoxide ions.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Lower oxidation state tellurium compounds.

    Substitution: Corresponding tellurium compounds with substituted nucleophiles.

Scientific Research Applications

Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl(2-methoxy-2-oxoethyl)selenium bromide
  • Dibutyl(2-methoxy-2-oxoethyl)sulfur bromide
  • Dibutyl(2-methoxy-2-oxoethyl)phosphorus bromide

Uniqueness

Dibutyl(2-methoxy-2-oxoethyl)tellanium bromide is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and phosphorus analogs. Tellurium compounds often exhibit higher reactivity and unique redox properties, making them valuable in various chemical and biological applications.

Properties

111873-48-4

Molecular Formula

C11H23BrO2Te

Molecular Weight

394.8 g/mol

IUPAC Name

dibutyl-(2-methoxy-2-oxoethyl)tellanium;bromide

InChI

InChI=1S/C11H23O2Te.BrH/c1-4-6-8-14(9-7-5-2)10-11(12)13-3;/h4-10H2,1-3H3;1H/q+1;/p-1

InChI Key

FERHQZQHHPKGOD-UHFFFAOYSA-M

Canonical SMILES

CCCC[Te+](CCCC)CC(=O)OC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.